molecular formula C17H23N3 B12945302 3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline CAS No. 651354-29-9

3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline

Cat. No.: B12945302
CAS No.: 651354-29-9
M. Wt: 269.4 g/mol
InChI Key: ABXFXTIGLUWQNU-UHFFFAOYSA-N
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Description

3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline is an organic compound that features a unique structure combining an imidazole ring with an aniline moiety and a cyclohexylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the aniline group and the cyclohexylethyl side chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aniline and imidazole moieties can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a wide range of substituted aniline and imidazole compounds.

Scientific Research Applications

3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aniline moiety may also contribute to the compound’s overall biological activity by interacting with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyclohexylethyl)-1H-imidazole: Lacks the aniline group but shares the imidazole and cyclohexylethyl structure.

    4-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)phenol: Similar structure with a phenol group instead of an aniline group.

Uniqueness

3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

651354-29-9

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline

InChI

InChI=1S/C17H23N3/c18-15-8-4-7-14(11-15)16-12-19-17(20-16)10-9-13-5-2-1-3-6-13/h4,7-8,11-13H,1-3,5-6,9-10,18H2,(H,19,20)

InChI Key

ABXFXTIGLUWQNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=NC=C(N2)C3=CC(=CC=C3)N

Origin of Product

United States

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